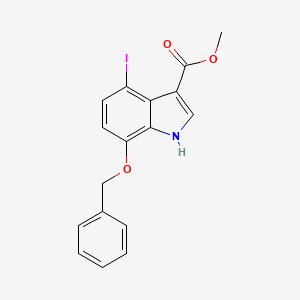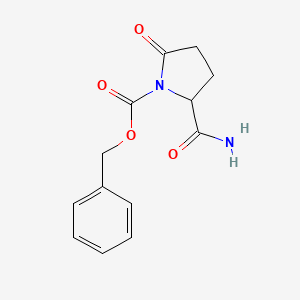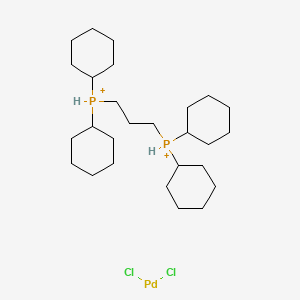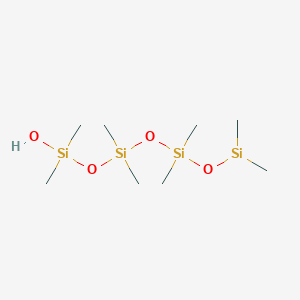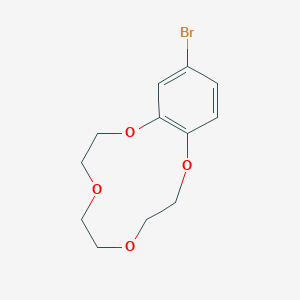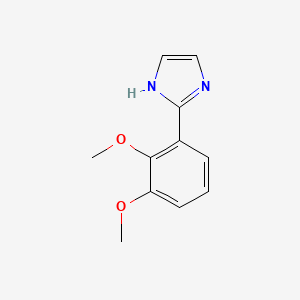
2-(2,3-Dimethoxyphenyl)imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dimethoxyphenyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 2,3-dimethoxyphenyl group. Imidazoles are a class of compounds known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the 2,3-dimethoxyphenyl group enhances the compound’s chemical properties, making it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-dimethoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring.
Another method involves the reaction of 2,3-dimethoxyphenylamine with glyoxal in the presence of a catalyst such as acetic acid. The reaction conditions usually require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions
2-(2,3-Dimethoxyphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the methoxy groups.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Bromine, nitric acid, and solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or demethylated products.
Substitution: Halogenated or nitrated imidazole derivatives.
科学研究应用
2-(2,3-Dimethoxyphenyl)imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers or catalysts.
作用机制
The mechanism of action of 2-(2,3-Dimethoxyphenyl)imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)imidazole: Similar structure but with a single methoxy group at the para position.
2-(3,4-Dimethoxyphenyl)imidazole: Similar structure with methoxy groups at the meta and para positions.
2-(2,4-Dimethoxyphenyl)imidazole: Similar structure with methoxy groups at the ortho and para positions.
Uniqueness
2-(2,3-Dimethoxyphenyl)imidazole is unique due to the specific positioning of the methoxy groups, which can influence its electronic properties and reactivity. This unique substitution pattern can lead to distinct biological activities and chemical behavior compared to other imidazole derivatives.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-5-3-4-8(10(9)15-2)11-12-6-7-13-11/h3-7H,1-2H3,(H,12,13) |
InChI 键 |
HUFJRJMDCLGVIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


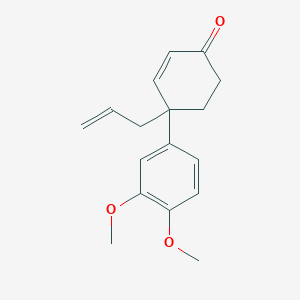

![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
